N,N-bis(2-hydroxypropyl)dodecanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxypropyl)dodecanamide is typically synthesized through the esterification reaction between dodecanoic acid (lauric acid) and propylene glycol . The reaction is carried out under controlled conditions, often involving the use of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining it until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxypropyl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
N,N-bis(2-hydroxypropyl)dodecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxypropyl)dodecanamide primarily involves its surfactant properties. The compound reduces the surface tension between immiscible substances, allowing them to mix more readily. This is achieved through the formation of micelles, where the hydrophobic tails of the molecules aggregate in the center, and the hydrophilic heads face outward, interacting with the surrounding medium. This property is crucial in various applications, including emulsification, solubilization, and stabilization of mixtures.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: Similar in structure but with ethyl groups instead of propyl groups.
N,N-bis(2-hydroxypropyl)octanamide: Similar but with a shorter carbon chain (octane instead of dodecane).
Lauramide diethanolamine: Another surfactant with similar applications but different chemical structure.
Uniqueness
N,N-bis(2-hydroxypropyl)dodecanamide is unique due to its specific combination of hydrophobic and hydrophilic properties, which make it highly effective as a surfactant. Its ability to form stable emulsions and enhance the solubility of various substances sets it apart from other similar compounds .
Properties
CAS No. |
54914-38-4 |
---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)dodecanamide |
InChI |
InChI=1S/C18H37NO3/c1-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16(2)20)15-17(3)21/h16-17,20-21H,4-15H2,1-3H3 |
InChI Key |
ITQLLPIWYFCLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
physical_description |
Liquid |
Purity |
0 |
Origin of Product |
United States |
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